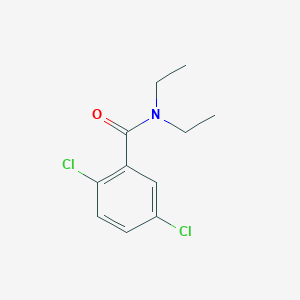![molecular formula C24H27N7O B2360476 6-[4-(2-甲氧基苯基)哌嗪-1-基]-1-甲基-N-(2-甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 887454-01-5](/img/structure/B2360476.png)
6-[4-(2-甲氧基苯基)哌嗪-1-基]-1-甲基-N-(2-甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7O and its molecular weight is 429.528. The purity is usually 95%.
BenchChem offers high-quality 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
α1-肾上腺素受体拮抗剂
α1-肾上腺素受体 (α1-AR) 是 G 蛋白偶联受体 (GPCR),参与血管、下尿路和前列腺平滑肌收缩。 这些受体在多种疾病中发挥着至关重要的作用,包括心肌肥大、高血压和抑郁症 。化合物 5 及其衍生物已显示出有希望的 α1-AR 亲和力,化合物 5 显示出最高的亲和力 (Ki = 22 nM)。其他化合物 (2-4、6、8 和 13) 也在 64-107 nM 范围内表现出结合亲和力。 这些分子可以作为神经系统疾病的潜在 α1-AR 拮抗剂 。
抗肿瘤作用
吡啶三嗪,一种与化合物 5 结构相关的化合物,已证明可以抑制二氢叶酸还原酶 (DHFR),并在肉瘤大鼠模型中表现出良好的抗肿瘤作用 。
抗抑郁样特性
化合物 5 衍生物已对其抗抑郁样特性进行了评估。 这些化合物靶向 5-HT1A 和 D2 受体,表明其在治疗情绪障碍方面具有潜在的应用 。
超分子组装
在晶体学研究中,已经研究了 4-(2-甲氧基苯基)哌嗪-1-鎓盐的超分子组装特性。 这些化合物在零维、一维、二维和三维空间形成各种结构 。
中枢神经系统药物发现
鉴于 α1-AR 与神经退行性疾病之间的联系,化合物 5 及其相关分子是中枢神经系统 (CNS) 药物发现的相关目标 。
作用机制
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction results in changes in the receptor’s activity, which can lead to various physiological effects.
Biochemical Pathways
The activation or blockade of α1-ARs affects numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The compound’s action on α1-ARs can result in various molecular and cellular effects. For example, it can cause contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It can also influence the treatment of various neurological conditions .
属性
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-17-8-4-5-9-19(17)26-22-18-16-25-29(2)23(18)28-24(27-22)31-14-12-30(13-15-31)20-10-6-7-11-21(20)32-3/h4-11,16H,12-15H2,1-3H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMVQOUPLUJUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
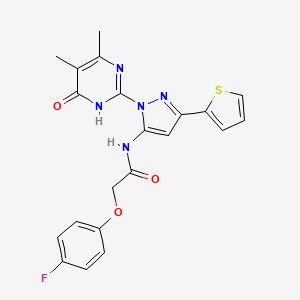
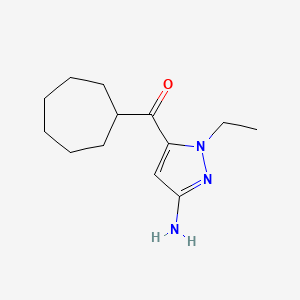
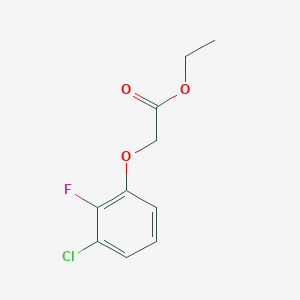

![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)
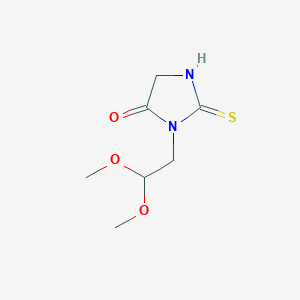
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)





![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)
